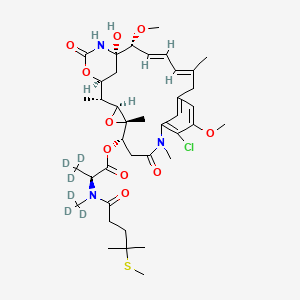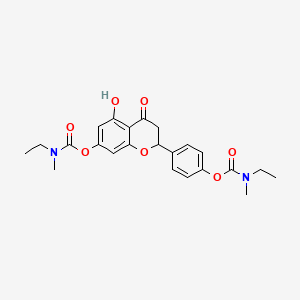
Antioxidant agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antioxidant agent-2 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This compound is particularly effective in neutralizing free radicals, thereby protecting cells from oxidative stress and damage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-2 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions such as oxidation, reduction, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Antioxidant agent-2 undergoes several types of chemical reactions, including:
Oxidation: In this reaction, this compound donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Reduction: The compound can also act as a reducing agent, accepting electrons from other molecules.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various halogenated compounds and acids are used as reagents, with reactions often conducted under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain the compound’s antioxidant properties.
科学研究应用
Antioxidant agent-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard antioxidant in various chemical assays to study oxidative processes.
Biology: Employed in cell culture studies to investigate the effects of oxidative stress on cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life by preventing oxidation.
作用机制
The primary mechanism by which antioxidant agent-2 exerts its effects is through the neutralization of free radicals. This is achieved by donating electrons to free radicals, thereby stabilizing them and preventing them from causing cellular damage. The molecular targets of this compound include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. The compound also activates various signaling pathways, such as the Nrf2/ARE pathway, which enhances the expression of endogenous antioxidant enzymes.
相似化合物的比较
Vitamin C (Ascorbic Acid): A well-known antioxidant that also neutralizes free radicals but has different solubility and stability properties compared to antioxidant agent-2.
Vitamin E (Tocopherol): Another potent antioxidant that protects cell membranes from oxidative damage.
Polyphenols: Found in various plants, these compounds have antioxidant properties but differ in their chemical structure and mechanisms of action.
Uniqueness of this compound: this compound is unique in its ability to undergo multiple types of chemical reactions, making it versatile in various applications. Its stability under different conditions also sets it apart from other antioxidants, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C23H26N2O7 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-12,19,26H,5-6,13H2,1-4H3 |
InChI 键 |
KNWDCQYJQCVXHS-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



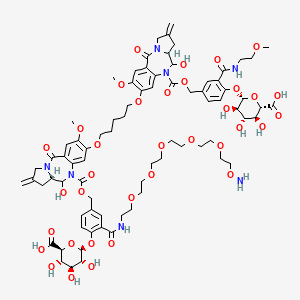

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
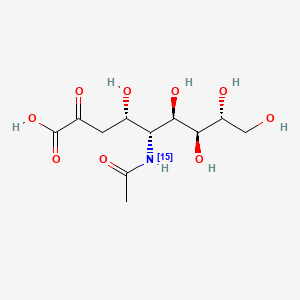

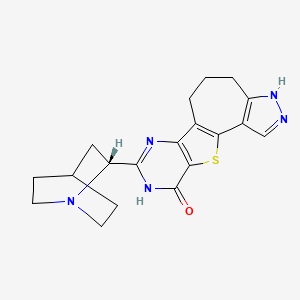
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
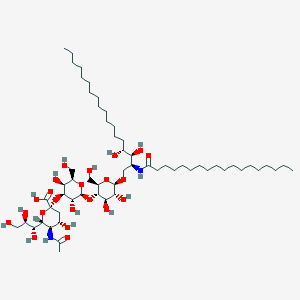
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
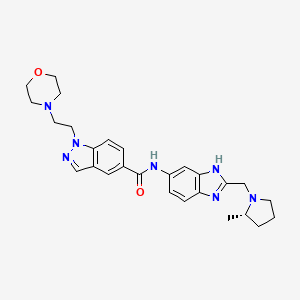
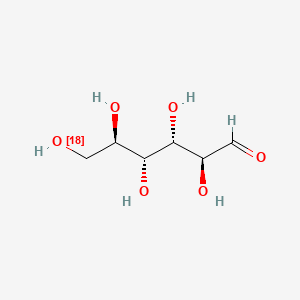
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
